methyl 4-ethyl-3-methylbenzoate
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Overview
Description
Methyl 4-ethyl-3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with an ethyl group at the fourth position and a methyl group at the third position, with a methyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethyl-3-methylbenzoate can be synthesized through the esterification of 4-ethyl-3-methylbenzoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-ethyl-3-methylbenzoic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution on the benzene ring.
Major Products
Oxidation: 4-ethyl-3-methylbenzoic acid.
Reduction: 4-ethyl-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-ethyl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-3-methylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 3-methylbenzoate
- Ethyl 4-methylbenzoate
Uniqueness
Methyl 4-ethyl-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications where other esters may not be suitable.
Properties
CAS No. |
1822663-64-8 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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